molecular formula C5H6N2OS B7723105 5-methyl-1,2-oxazole-3-carboximidothioic acid

5-methyl-1,2-oxazole-3-carboximidothioic acid

Cat. No.: B7723105
M. Wt: 142.18 g/mol
InChI Key: FACDYZJWOVXDHC-UHFFFAOYSA-N
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Description

5-methyl-1,2-oxazole-3-carboximidothioic acid is a heterocyclic compound containing an oxazole ring, which is a five-membered ring with one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-1,2-oxazole-3-carboximidothioic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of β-hydroxy amides with reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® to form oxazolines, which are then oxidized to oxazoles using manganese dioxide . The reaction conditions usually involve room temperature for the initial cyclization and elevated temperatures for the oxidation step.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of packed reactors containing commercial manganese dioxide allows for efficient oxidation of oxazolines to oxazoles . This method minimizes the formation of by-products and enhances the safety profile of the reaction.

Chemical Reactions Analysis

Types of Reactions

5-methyl-1,2-oxazole-3-carboximidothioic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of oxazoles from oxazolines.

    Reduction: Formation of oxazolines from oxazoles.

    Substitution: Various substituted oxazole derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 5-methyl-1,2-oxazole-3-carboximidothioic acid involves its interaction with various molecular targets. The oxazole ring can participate in non-covalent interactions with enzymes and receptors, influencing biological pathways . These interactions can lead to the modulation of enzyme activity or receptor signaling, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-methyl-1,2-oxazole-3-carboximidothioic acid is unique due to the presence of the carboximidothioic acid functional group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other similar oxazole derivatives that may lack this functional group.

Properties

IUPAC Name

5-methyl-1,2-oxazole-3-carboximidothioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2OS/c1-3-2-4(5(6)9)7-8-3/h2H,1H3,(H2,6,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FACDYZJWOVXDHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NO1)C(=N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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